molecular formula C9H10N4OS B14510311 Benzamide, N-(iminothioureidomethyl)- CAS No. 63980-64-3

Benzamide, N-(iminothioureidomethyl)-

Cat. No.: B14510311
CAS No.: 63980-64-3
M. Wt: 222.27 g/mol
InChI Key: BSRSEAYGGXWBAB-UHFFFAOYSA-N
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Description

Benzamide, N-(iminothioureidomethyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This specific compound is characterized by the presence of an iminothioureidomethyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(iminothioureidomethyl)- can be achieved through several methods. One common approach involves the direct condensation of benzoic acid derivatives with amines in the presence of a catalyst. For instance, the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method . Another method involves the electrochemical synthesis and amidation of benzoin starting from benzaldehyde, which can be carried out under mild conditions in an electrolysis cell .

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of green chemistry approaches, such as electrochemical methods and the use of recyclable catalysts, is gaining popularity due to their environmental benefits and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(iminothioureidomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iminothioureidomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(iminothioureidomethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(iminothioureidomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamides are known to interact with dopamine receptors, which can influence neurotransmission and have therapeutic effects in conditions like schizophrenia .

Comparison with Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Comparison: Benzamide, N-(iminothioureidomethyl)- is unique due to the presence of the iminothioureidomethyl group, which imparts distinct chemical and biological properties. Compared to other benzamides, this compound may exhibit different reactivity and biological activities, making it valuable for specific research applications.

Properties

CAS No.

63980-64-3

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

N-[(E)-N'-carbamothioylcarbamimidoyl]benzamide

InChI

InChI=1S/C9H10N4OS/c10-8(13-9(11)15)12-7(14)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15)

InChI Key

BSRSEAYGGXWBAB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N/C(=S)N)/N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC(=S)N)N

Origin of Product

United States

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